molecular formula C10H12N2O B14363899 1-Methyl-4-phenylimidazolidin-2-one CAS No. 93782-05-9

1-Methyl-4-phenylimidazolidin-2-one

Katalognummer: B14363899
CAS-Nummer: 93782-05-9
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: IVJNHCIOLJRJOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-phenylimidazolidin-2-one is a chemical compound with the molecular formula C10H12N2O It belongs to the class of imidazolidinones, which are heterocyclic compounds containing an imidazolidine ring

Vorbereitungsmethoden

The synthesis of 1-Methyl-4-phenylimidazolidin-2-one can be achieved through several routes. One common method involves the cyclization of amido-nitriles under mild reaction conditions. This process typically uses a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate . Industrial production methods may vary, but they generally focus on optimizing yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

1-Methyl-4-phenylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-phenylimidazolidin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Methyl-4-phenylimidazolidin-2-one involves its interaction with specific molecular targets. It can inhibit enzymes like protein kinase C and phospholipase C, which play crucial roles in cellular signaling pathways . By modulating these pathways, the compound can exert various biological effects, including anti-cancer activity.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-phenylimidazolidin-2-one can be compared with other imidazolidinones and imidazoles. Similar compounds include:

Eigenschaften

93782-05-9

Molekularformel

C10H12N2O

Molekulargewicht

176.21 g/mol

IUPAC-Name

1-methyl-4-phenylimidazolidin-2-one

InChI

InChI=1S/C10H12N2O/c1-12-7-9(11-10(12)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,13)

InChI-Schlüssel

IVJNHCIOLJRJOC-UHFFFAOYSA-N

Kanonische SMILES

CN1CC(NC1=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.